molecular formula C19H18F2N6O B2937472 N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-5-carboxamide CAS No. 2380079-61-6

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-5-carboxamide

Cat. No.: B2937472
CAS No.: 2380079-61-6
M. Wt: 384.391
InChI Key: ADDKIFPPKAQWFT-UHFFFAOYSA-N
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Description

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-5-carboxamide is a complex organic compound that features a unique combination of fluorinated pyrimidine, azetidine, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the Pyrimidine Ring: This step involves the reaction of 4-fluorobenzaldehyde with appropriate reagents to form the pyrimidine ring.

    Azetidine Formation: The azetidine ring is introduced through a cyclization reaction involving suitable intermediates.

    Imidazole Introduction: The imidazole ring is synthesized and then coupled with the azetidine-pyrimidine intermediate.

    Final Coupling: The final step involves the coupling of the imidazole derivative with the pyrimidine-azetidine intermediate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated products.

Scientific Research Applications

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in various biological assays to understand its interaction with biological targets.

    Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to:

    Bind to Enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.

    Interact with Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.

    Affect Gene Expression: It may influence the expression of specific genes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide
  • N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide

Uniqueness

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-5-carboxamide is unique due to its specific combination of fluorinated pyrimidine, azetidine, and imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c1-25-11-22-7-15(25)19(28)26(2)14-8-27(9-14)18-16(21)17(23-10-24-18)12-3-5-13(20)6-4-12/h3-7,10-11,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDKIFPPKAQWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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